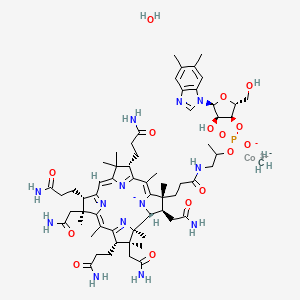

Methylcobalamin xHydrate

Description

Properties

Molecular Formula |

C63H93CoN13O15P |

|---|---|

Molecular Weight |

1362.4 g/mol |

IUPAC Name |

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 |

InChI Key |

WFXLIARBQZLWLZ-INGVNTQCSA-L |

Isomeric SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methylcobalamin xHydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin, the activated form of vitamin B12, plays a crucial role in various metabolic pathways, most notably as a cofactor for methionine synthase. Its therapeutic applications in treating peripheral neuropathy, diabetic neuropathy, and megaloblastic anemia underscore the importance of well-defined synthesis and characterization protocols. This technical guide provides a comprehensive overview of the synthesis of methylcobalamin hydrate from cyanocobalamin, detailing the reaction mechanism, experimental procedures, and purification strategies. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized product, ensuring its identity, purity, and hydration state. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of methylcobalamin-based therapeutics.

Synthesis of Methylcobalamin xHydrate

The synthesis of methylcobalamin from cyanocobalamin is a two-step process involving the reduction of the cobalt (III) center to a supernucleophilic cobalt (I) species, followed by methylation.[1]

Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Reduction Cyanocobalamin (Vitamin B12) is treated with a reducing agent, typically sodium borohydride (NaBH₄), in an aqueous or aqueous-alcoholic medium. This reduces the Co(III) to Co(I).

Step 2: Methylation The resulting cob(I)alamin is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form methylcobalamin.[2][3]

Experimental Protocol: Synthesis

This protocol is a synthesis of information from various patented industrial processes.[4][5][6]

Materials:

-

Cyanocobalamin

-

Sodium Borohydride (NaBH₄)

-

Methyl Iodide (CH₃I)

-

Methanol

-

Acetone

-

Deionized Water

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel protected from light, dissolve cyanocobalamin in deionized water.

-

Purge the solution with an inert gas (nitrogen or argon) for 30 minutes to remove dissolved oxygen.

-

While maintaining a slow stream of inert gas, add a solution of sodium borohydride in water to the cyanocobalamin solution. The color of the solution will change from red to brownish-green, indicating the formation of cob(I)alamin.

-

After the reduction is complete (typically 30-60 minutes), add methyl iodide to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours. The color will turn to a deep red, indicating the formation of methylcobalamin.

-

To precipitate the crude methylcobalamin, slowly add acetone to the reaction mixture with stirring.

-

Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and dry under vacuum in the dark.

Table 1: Representative Quantities for Laboratory-Scale Synthesis

| Reagent | Molar Ratio (relative to Cyanocobalamin) | Example Quantity (for 1g Cyanocobalamin) |

| Cyanocobalamin | 1 | 1.0 g |

| Sodium Borohydride | 10-20 | 0.28 - 0.56 g |

| Methyl Iodide | 5-10 | 0.52 - 1.04 mL |

| Deionized Water | - | 20 mL |

| Acetone | - | 100 mL |

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials, byproducts, and inorganic salts.

Procedure:

-

Dissolve the crude methylcobalamin in a minimal amount of warm water.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add acetone to the filtrate with gentle stirring until precipitation begins.

-

Allow the solution to stand at 4°C for several hours to facilitate complete crystallization.

-

Collect the bright red crystals of this compound by filtration.

-

Wash the crystals with a small volume of cold acetone and dry under vacuum in a desiccator protected from light.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and hydration state of the synthesized methylcobalamin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for the identification and quantification of methylcobalamin.[7][8]

Experimental Protocol:

-

Prepare a stock solution of the synthesized methylcobalamin in deionized water (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 20 µg/mL) in a pH 7.0 phosphate buffer.

-

Record the UV-Vis spectrum from 200 to 600 nm using a spectrophotometer, with the buffer solution as a blank.

Table 2: Expected UV-Vis Absorption Maxima for Methylcobalamin

| Solvent/pH | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| pH 7.0 Buffer | 266-269 | 341-344 | 520-524 |

| 0.1N HCl | 264-266 | 303-307 | 459-462 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of methylcobalamin.[9][10]

Experimental Protocol:

-

Dissolve a sample of the synthesized methylcobalamin in D₂O.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

The characteristic signal for the methyl group attached to the cobalt atom is a key indicator of successful synthesis.

Table 3: Characteristic NMR Chemical Shifts for Methylcobalamin in D₂O

| Nucleus | Group | Chemical Shift (ppm) |

| ¹³C | Co-CH₃ | ~9.0 |

| ¹H | Co-CH₃ | ~0.5 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of methylcobalamin and for separating it from related cobalamins.[11][12]

Experimental Protocol:

-

Mobile Phase: A gradient of methanol and water containing a small amount of acid (e.g., 0.1% acetic acid) is commonly used.

-

Stationary Phase: A C18 reverse-phase column is typically employed.

-

Detection: UV detection at one of the absorption maxima (e.g., 351 nm or 522 nm).[7][13]

-

Inject a solution of the synthesized methylcobalamin and compare the retention time and peak purity with a certified reference standard.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the water content (hydration state) and to study the thermal stability of the methylcobalamin hydrate.[14][15][16]

Experimental Protocol:

-

Accurately weigh a small sample (5-10 mg) of the synthesized methylcobalamin hydrate into a TGA or DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

TGA: The weight loss observed at temperatures below 150°C corresponds to the loss of water molecules, allowing for the determination of the degree of hydration.

-

DSC: Endothermic peaks in the DSC thermogram can indicate dehydration events and decomposition.

Signaling Pathway and Mechanism of Action

Methylcobalamin functions as an essential cofactor for the enzyme methionine synthase.[17][18][19] This enzyme catalyzes the remethylation of homocysteine to methionine, a crucial step in the methionine cycle.

Caption: The role of Methylcobalamin in the Methionine Synthase reaction.

Workflow Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. Adherence to these protocols will enable researchers and drug development professionals to produce and validate high-purity methylcobalamin for further investigation and potential therapeutic applications. The provided workflows and diagrams offer a clear and concise visual representation of the key processes involved.

References

- 1. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of high-purity methylcobalamin (1996) | Ishiyama Tadashi | 4 Citations [scispace.com]

- 4. CA2600987A1 - Process for the production of methylcobalamin - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification, identification, and characterization of methylcobalamin from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP3481839B1 - Process for the purification of methylcobalamin - Google Patents [patents.google.com]

- 13. pjlss.edu.pk [pjlss.edu.pk]

- 14. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 15. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 16. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methionine synthase - Wikipedia [en.wikipedia.org]

- 18. proteopedia.org [proteopedia.org]

- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Methylcobalamin Hydrate

Introduction: Methylcobalamin hydrate is a biologically active, coenzyme form of vitamin B12.[1][2] It is distinguished from cyanocobalamin by the presence of a methyl group attached to the cobalt atom, a feature that makes it a rare example of a naturally occurring organometallic compound.[3][4] This vitamer plays a crucial role as a cofactor for methionine synthase, an enzyme essential for the conversion of homocysteine to methionine, which is vital for DNA synthesis and the maintenance of the nervous system.[2][5][6] In pharmaceutical and nutraceutical applications, it is used in the treatment of vitamin B12 deficiency, peripheral and diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis.[7][8] Its superior bioavailability and neuroprotective effects make it a subject of ongoing research.[9]

Chemical Properties

Methylcobalamin hydrate's chemical identity is defined by its complex organometallic structure centered around a cobalt atom within a corrin ring.

| Property | Value | References |

| Chemical Name | Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide | [8] |

| Synonyms | Mecobalamin Hydrate, Methyl-B12, MeCbl | [1][4][9][10] |

| Molecular Formula | C₆₃H₉₁CoN₁₃O₁₄P·xH₂O | [7][9][10] |

| Molecular Weight | 1344.40 g/mol (as anhydrous) | [7][9][10] |

| CAS Number | 288315-09-3 | [7][9] |

| Purity | >96.0% (HPLC), >98.0% (Total Nitrogen) | [9][10][11] |

Physical Properties

The physical characteristics of Methylcobalamin hydrate are important for its formulation and handling.

| Property | Value | References |

| Appearance | Dark red to brown crystalline powder | [8][9][10][11] |

| Melting Point | >190°C (decomposes), 232-235°C | [8][12] |

| Solubility | Partially soluble in cold and hot water; Sparingly soluble in water; Slightly soluble in Ethanol; Insoluble in Acetonitrile; ≥53.5 mg/mL in DMSO | [7][8][13] |

| Storage | Store at 2 - 8 °C or -20°C, protected from light | [7][9] |

| Stability | Highly sensitive to light (photolabile).[14][15][16] Susceptible to degradation under acidic (least stable at pH 2) and alkaline conditions, with the highest stability at pH 5.[17][18] |

Spectroscopic Properties

Spectroscopic data is critical for the identification and quantification of Methylcobalamin.

| Property | Value | References |

| UV-Vis λmax | ~264 nm, ~351-353 nm, ~376 nm, ~550 nm (in various solvents) | [19][20][21][22] |

| Molar Absorptivity | The ratio of absorbance at 361 nm to 550 nm is between 3.15 and 3.40 for the related cyanocobalamin, indicating the purity of the corrin ring structure. | [22] |

Biological Role and Signaling Pathways

Methylcobalamin is a critical coenzyme in two primary pathways: the methionine cycle in the cytoplasm and as a neuroprotective agent.

Methionine Synthase Pathway

Methylcobalamin serves as the direct methyl group donor for the enzyme methionine synthase (MTR). This reaction is fundamental for regenerating methionine from homocysteine, a process essential for DNA methylation and the production of S-adenosylmethionine (SAM), a universal methyl donor.[2][6]

Caption: Methylcobalamin's role in the methionine synthase cycle.

Neuroprotective Signaling

Recent studies have shown that methylcobalamin promotes neurite outgrowth and inhibits neural apoptosis.[6] It achieves this by activating specific intracellular signaling cascades, primarily the Erk1/2 and Akt pathways, which are crucial for neuronal survival and regeneration.[6][23]

Caption: Neuroprotective signaling pathways activated by Methylcobalamin.

Experimental Protocols

Synthesis of Methylcobalamin

A common laboratory method involves the reduction of cyanocobalamin followed by methylation.[3]

Materials:

-

Cyanocobalamin

-

Sodium borohydride

-

Methyl iodide

-

Alkaline solution (e.g., 2N Sodium Hydroxide)

-

Deionized water

-

Acetone

-

Nitrogen gas supply

Protocol:

-

Suspend cyanocobalamin in deionized water in a reaction vessel.

-

Heat the suspension to approximately 30°C. Purge the vessel with nitrogen to create an inert atmosphere.[24]

-

In a separate container, prepare a solution of sodium borohydride in alkaline deionized water.[24]

-

Add the sodium borohydride solution to the cyanocobalamin suspension over a period of 30 minutes, ensuring the temperature does not exceed 40°C. This step reduces the Co(III) center.[24]

-

Following the reduction, add the methylating agent, methyl iodide, to the reaction mixture.[3]

-

Maintain the reaction at 40°C for 1.5 to 3 hours.[24]

-

Cool the mixture to 10-15°C to precipitate the product.[24]

-

Filter the resulting solid and wash with acetone to purify the methylcobalamin crystals.[24]

Quantification by UV-Visible Spectrophotometry

This method is used for the quantitative estimation of Methylcobalamin in bulk or formulations.[19]

Materials:

-

Methylcobalamin standard

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Protocol:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of Methylcobalamin standard in the chosen solvent (e.g., methanol) to prepare a stock solution (e.g., 100 μg/ml).[25]

-

Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from approximately 3-60 μg/ml, depending on the specific method.[19][20][25]

-

Sample Preparation: Dissolve the sample containing Methylcobalamin in the same solvent and dilute to fall within the concentration range of the working standards.

-

Measurement: Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorption (λmax), typically around 351-353 nm.[19][20]

-

Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Quantification: Measure the absorbance of the sample solution at the same λmax and determine its concentration using the regression equation from the calibration curve.[25]

Stability-Indicating RP-HPLC Method

This protocol outlines a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method to determine the purity and stability of Methylcobalamin.[14][18]

Caption: General workflow for RP-HPLC analysis of Methylcobalamin.

Chromatographic Conditions (Example):

-

Column: C18 Hypersil BDS (150 x 4.6 mm, 5 µm) or equivalent.[14]

-

Mobile Phase: A mixture of methanol and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.[14] An alternative could be 25 mM potassium dihydrogen phosphate (pH 3.8): methanol:acetonitrile (55:35:10, v/v/v).[18]

-

Injection Volume: 20 µL.[26]

-

Retention Time: Typically observed between 2.9 and 7.8 minutes, depending on the exact conditions.[14][20][21]

Protocol:

-

Prepare the mobile phase and degas it.

-

Prepare standard and sample solutions of Methylcobalamin in the mobile phase. Protect these solutions from light.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Identify the Methylcobalamin peak based on retention time. Degradation products, such as hydroxocobalamin, will appear as separate peaks.[14]

-

Calculate the amount of Methylcobalamin and any impurities by comparing the peak areas to the standard.

References

- 1. mims.com [mims.com]

- 2. What is the mechanism of Mecobalamin? [synapse.patsnap.com]

- 3. Methylcobalamin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylcobalamin hydrate, 97% | Fisher Scientific [fishersci.ca]

- 8. dnplindia.com [dnplindia.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Methylcobalamin Hydrate | CymitQuimica [cymitquimica.com]

- 11. Methylcobalamin 288315-09-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. Mecobalamin | 13422-55-4 [chemicalbook.com]

- 13. apexbt.com [apexbt.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journalwjbphs.com [journalwjbphs.com]

- 18. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

- 21. scribd.com [scribd.com]

- 22. mt.com [mt.com]

- 23. researchgate.net [researchgate.net]

- 24. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]

- 25. sphinxsai.com [sphinxsai.com]

- 26. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Methylcobalamin in Methionine Synthase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine synthase (MS), a crucial enzyme in one-carbon metabolism, catalyzes the remethylation of homocysteine to methionine. This reaction is fundamentally dependent on its cofactor, methylcobalamin, the active form of vitamin B12. This technical guide provides an in-depth exploration of the intricate role of methylcobalamin as a cofactor for methionine synthase. It details the enzyme's catalytic mechanism, its position at the intersection of the folate and methionine cycles, and the profound physiological consequences of its dysfunction. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting this vital metabolic pathway.

Introduction

Methionine synthase (EC 2.1.1.13), also known as 5-methyltetrahydrofolate-homocysteine S-methyltransferase (MTR), is a pivotal enzyme in human physiology.[1] It is one of only two vitamin B12-dependent enzymes in mammals and plays an indispensable role in cellular metabolism.[2] The primary function of methionine synthase is to catalyze the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, yielding methionine and tetrahydrofolate (THF).[1][3] This reaction is not only essential for the regeneration of the essential amino acid methionine but also serves as a critical link between the folate and methionine metabolic cycles.[4][5] The direct involvement of methylcobalamin as an intermediate methyl carrier is the cornerstone of this catalytic process.[3]

A deficiency in methylcobalamin or impaired methionine synthase activity can lead to a range of pathologies, including megaloblastic anemia, neural tube defects, and neurological disorders.[2][6] Therefore, a thorough understanding of the enzyme's mechanism and the role of its cofactor is paramount for the development of therapeutic strategies for these conditions.

The Catalytic Mechanism of Methionine Synthase

The reaction catalyzed by methionine synthase is a bi-substrate reaction involving 5-methyltetrahydrofolate and homocysteine. The cobalamin cofactor, bound to the enzyme, acts as an intermediate methyl carrier, cycling between two oxidation states of its central cobalt atom: the supernucleophilic cob(I)alamin and the methylated cob(III)alamin (methylcobalamin).[3]

The catalytic cycle can be dissected into two main half-reactions:

-

Methyl Group Transfer from 5-MTHF to Cob(I)alamin: In the first step, the highly reactive cob(I)alamin attacks the methyl group of 5-methyltetrahydrofolate, a challenging reaction due to the poor leaving group nature of tetrahydrofolate.[3] This results in the formation of methylcobalamin and the release of tetrahydrofolate.

-

Methyl Group Transfer from Methylcobalamin to Homocysteine: The newly formed methylcobalamin then donates its methyl group to the sulfur atom of homocysteine, a zinc-activated thiolate.[7] This regenerates the cob(I)alamin form of the cofactor and produces the final product, methionine.

This catalytic cycle is occasionally interrupted by the oxidation of the highly reactive cob(I)alamin to the inactive cob(II)alamin state. To restore enzymatic activity, a reductive methylation process is required, which is catalyzed by methionine synthase reductase (MTRR). This reactivation pathway utilizes S-adenosylmethionine (SAM) as the methyl donor.[8][9]

Diagram: Catalytic Cycle of Methionine Synthase

Caption: The catalytic and reactivation cycles of methionine synthase.

Interplay with Folate and Methionine Cycles

Methionine synthase is uniquely positioned at the crossroads of two major metabolic pathways: the folate cycle and the methionine cycle.

-

The Folate Cycle: This cycle is responsible for the transfer of one-carbon units required for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules. By converting 5-methyl-THF to THF, methionine synthase regenerates the active form of folate that can then be used in these biosynthetic reactions.[4][10] A deficiency in methionine synthase activity leads to the "methyl-folate trap," where folate is sequestered as 5-methyl-THF, leading to a functional folate deficiency.[11]

-

The Methionine Cycle: This cycle is centered around the synthesis and utilization of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[5] Methionine synthase regenerates methionine, which is the precursor for SAM synthesis. Thus, the enzyme is critical for maintaining the cellular methylation potential.

Diagram: Intersection of Folate and Methionine Cycles

Caption: The central role of Methionine Synthase in linking the Folate and Methionine Cycles.

Quantitative Data

The following table summarizes key kinetic parameters for methionine synthase. It is important to note that these values can vary depending on the specific experimental conditions and the source of the enzyme.

| Parameter | Value | Substrate/Condition | Source |

| Km | 18 ± 4.1 µM | 5-Methyltetrahydrofolate | [12] |

| Km | 9.3 ± 3.1 µM | Homocysteine | [12] |

| Optimal Temperature | ~37-50 °C (moderately active for thermophilic MS) | Thermus thermophilus | [12] |

| Optimal pH | 7.5 | in vitro assay | [13] |

| kcat | 1.2 to 3.3 min-1 | Fungal cobalamin-independent MS | [14] |

Experimental Protocols

Spectrophotometric Assay of Methionine Synthase Activity

This protocol is adapted from established methods and relies on the conversion of the product, tetrahydrofolate (THF), to 5,10-methenyl-THF, which can be quantified spectrophotometrically at 350 nm.

Materials:

-

1.0 M Potassium Phosphate buffer (KPO4), pH 7.2

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-Adenosylmethionine (AdoMet)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin

-

4.2 mM 5-Methyltetrahydrofolate (CH3THF)

-

5N HCl/60% Formic acid solution

-

Enzyme sample (e.g., purified methionine synthase or cell lysate)

-

Glass tubes (12x75mm)

-

Water bath or heat block

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a glass tube, prepare the reaction mixture by adding the following reagents in the specified order:

-

494 µL H2O

-

80 µL 1.0 M KPO4 (pH 7.2)

-

40 µL 500 mM DTT

-

4 µL 3.8 mM AdoMet

-

4 µL 100 mM L-homocysteine

-

50 µL enzyme sample

-

80 µL 500 µM hydroxocobalamin

-

-

Pre-incubation: Mix the contents well and pre-incubate the tubes at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding 48 µL of 4.2 mM CH3THF. Mix well and incubate at 37°C for 10 minutes.

-

Termination and Derivatization: Stop the reaction by adding 200 µL of the 5N HCl/60% formic acid solution. Mix thoroughly and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

-

Measurement: Cool the tubes to room temperature. If necessary, centrifuge the samples to pellet any precipitated protein. Measure the absorbance of the supernatant at 350 nm.

-

Blank: Prepare a blank reaction containing all components except the enzyme to subtract the background absorbance.

Calculation of Activity:

Enzyme activity (in nmol/min or mU) can be calculated using the Beer-Lambert law and the extinction coefficient of 5,10-methenyl-THF at 350 nm (ε = 26,500 M-1cm-1).

Quantification of Methylcobalamin in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of the light-labile methylcobalamin in plasma samples.

Materials:

-

Human plasma samples collected in EDTA tubes

-

Methanol (LC-MS grade)

-

Stable isotope-labeled methylcobalamin (internal standard)

-

LC-MS/MS system with a suitable C18 column

-

Amber-colored tubes and red light conditions to minimize light exposure

Procedure:

-

Sample Preparation (under red light):

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in an amber microcentrifuge tube, add the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold methanol.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new amber tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both methylcobalamin and its internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of methylcobalamin spiked into a blank plasma matrix and processed in the same manner as the samples.

-

Determine the concentration of methylcobalamin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Note: Due to the light sensitivity of methylcobalamin, all sample handling steps must be performed under red light or in amber-colored tubes to prevent photodegradation.[15]

Diagram: Experimental Workflow for Enzyme Purification and Activity Assay

Caption: General workflow for recombinant methionine synthase purification and subsequent activity assay.

Conclusion

Methylcobalamin is not merely a passive cofactor but an active and essential participant in the catalytic mechanism of methionine synthase. Its role as an intermediate methyl carrier is central to the regeneration of methionine and the maintenance of cellular one-carbon metabolism. The intricate interplay between the catalytic and reactivation cycles highlights the sophisticated regulation of this vital enzyme. A comprehensive understanding of the function of methylcobalamin in methionine synthase is critical for elucidating the pathophysiology of numerous diseases and for the rational design of novel therapeutic interventions. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this important area of human health.

References

- 1. Methionine synthase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Translational Regulation of Human Methionine Synthase by Upstream Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. medlink.com [medlink.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methionine synthase is essential for cancer cell proliferation in physiological folate environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxynitrite-mediated modification of proteins at physiological carbon dioxide concentration: pH dependence of carbonyl formation, tyrosine nitration, and methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. researchgate.net [researchgate.net]

Biomethylation Pathways Involving Methylcobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biomethylation is a fundamental biological process involving the enzymatic transfer of a methyl group to substrates such as proteins, lipids, DNA, and various small molecules. This process is critical for a vast array of cellular functions, including gene regulation, signal transduction, and metabolism. At the heart of several key methylation pathways is methylcobalamin (MeCbl), the methylated form of vitamin B12. As an organometallic cofactor, methylcobalamin plays an indispensable role as an intermediate methyl carrier. This technical guide provides an in-depth exploration of the core biomethylation pathways dependent on methylcobalamin, with a focus on the underlying enzymatic mechanisms, quantitative kinetics, and the experimental protocols required for their investigation.

The Methionine Synthase Cycle: A Central Hub of Metabolism

The most well-characterized role of methylcobalamin is as a cofactor for methionine synthase (MS), an enzyme that links the folate and methionine metabolic cycles. This enzyme, encoded by the MTR gene in humans, catalyzes the regeneration of the essential amino acid methionine from homocysteine.[1][2] The reaction is crucial for producing S-adenosylmethionine (SAM), the universal methyl donor for most transmethylation reactions, and for maintaining the flow of one-carbon units through the folate pathway.[3]

The catalytic cycle of methionine synthase involves two sequential methyl transfer reactions:

-

Methyl Transfer to Homocysteine: The enzyme, with its cofactor in the methylcobalamin (a Co(III) state) form, binds homocysteine. The sulfur atom of homocysteine acts as a nucleophile, attacking the methyl group of methylcobalamin. This reaction forms methionine and reduces the cofactor to cob(I)alamin, a highly reactive "supernucleophile" state.[2]

-

Remethylation of the Cofactor: The highly nucleophilic cob(I)alamin then attacks the methyl group of 5-methyltetrahydrofolate (N⁵-MeTHF), the primary circulating form of folate. This regenerates methylcobalamin and releases tetrahydrofolate (THF), which can then be used for the synthesis of purines and thymidine.[3][4]

The Reactivation Pathway

The cob(I)alamin intermediate is highly susceptible to oxidation. Approximately once every 100 to 2000 catalytic turnovers, it can be oxidized to the inactive cob(II)alamin state.[1][5] To restore activity, a separate reactivation pathway is required. This reductive methylation is catalyzed by the activation domain of the enzyme and requires S-adenosylmethionine (SAM) as the methyl donor and an electron, which in humans is supplied by methionine synthase reductase (MTRR).[1][5]

Other Biomethylation Pathways Involving Methylcobalamin

While the methionine synthase reaction is its primary role in humans, methylcobalamin is also implicated in other biomethylation processes, particularly in the context of toxicology and potentially in epigenetics.

-

Biomethylation of Metals and Metalloids: Methylcobalamin can act as a methyl donor in the biomethylation of heavy metals and metalloids, including mercury, arsenic, tin, and selenium.[6][7][8] This process, often occurring in microorganisms, can significantly alter the toxicity and mobility of these elements in the environment. For example, the methylation of inorganic arsenic is a detoxification pathway that involves the formation of various methylated arsenicals.[9] The reaction mechanisms can be complex, but they generally involve the transfer of the methyl group from methylcobalamin to the target metal(loid).[7]

-

DNA Methylation: There is in vitro evidence suggesting a potential role for methylcobalamin in DNA methylation. One study found that methylcobalamin can act as a direct methyl donor for DNA (cytosine-5)-methyltransferase, the enzyme responsible for establishing and maintaining DNA methylation patterns.[10] The same study also noted that at low concentrations, cobalamin derivatives could enhance methylation in the presence of SAM, but at higher concentrations, methylcobalamin acted as a competitive inhibitor of the enzyme with respect to SAM.[10] This suggests a complex regulatory interplay that warrants further investigation.

Data Presentation: Quantitative Enzyme Kinetics

The efficiency and substrate affinity of enzymes in these pathways can be described by their kinetic parameters. The table below summarizes key quantitative data for relevant methyltransferases.

| Enzyme | Organism/Type | Substrate | KM (µM) | kcat (min⁻¹) | kcat/KM (min⁻¹µM⁻¹) | Ki (µM) | Reference |

| Methionine Synthase (tMS) | Thermotoga maritima | 5-CH₃-H₄folate | 18 ± 4.1 | - | - | - | [6][11] |

| Methionine Synthase (tMS) | Thermotoga maritima | Homocysteine | 9.3 ± 3.1 | - | - | - | [6][11] |

| Methionine Synthase (MetE) | Aspergillus sojae | 5-CH₃-H₄folate-glu₃ | 6.2 | 3.35 | 0.54 | - | [12] |

| Methionine Synthase (MetE) | Rhizopus delemar | 5-CH₃-H₄folate-glu₃ | 0.8 | 1.18 | 1.44 | - | [12] |

| Methionine Synthase (MetE) | Escherichia coli | 5-CH₃-H₄folate-glu₃ | 6.4 | 12 | 1.9 | - | [13] |

| DNA (cytosine-5)-methyltransferase | Rat Spleen | S-Adenosylmethionine | 8 | - | - | 15 (MeCbl) | [10] |

Note: MetE is a cobalamin-independent methionine synthase, included for comparison. The rate constant for demethylation of E. coli MetH by homocysteine has been measured at 11.3 s⁻¹ and 127 s⁻¹ under different buffer conditions.[14]

Experimental Protocols

Investigating methylcobalamin-dependent pathways requires robust and specific assays. Below are detailed methodologies for key experiments.

Protocol 1: Non-Radioactive Methionine Synthase Activity Assay

This spectrophotometric assay measures the formation of tetrahydrofolate (THF), which is converted to a chromophore, methenyl-H₄folate (CH⁺=H₄folate), for quantification.[15][16][17]

Materials:

-

1 M Potassium phosphate buffer, pH 7.2

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-adenosylmethionine (SAM)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin (OH₂Cbl)

-

250 µM (6R,S)-CH₃-H₄folate

-

Quenching Solution: 5 N HCl in 60% aqueous formic acid

-

Purified Methionine Synthase (MS) enzyme

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture of 800 µL. Combine distilled water, 80 µL of potassium phosphate buffer, 40 µL of DTT, 4 µL of SAM, and 4 µL of L-homocysteine. Add the desired volume of MS enzyme. Prepare a blank reaction lacking the enzyme.

-

Activation: Add 80 µL of OH₂Cbl to the mixture and incubate at 37°C for exactly 5 minutes. This step creates a semi-anaerobic environment and allows for the reductive activation of the enzyme.[15]

-

Initiation: Start the reaction by adding 48 µL of (6R,S)-CH₃-H₄folate. Mix well and incubate at 37°C for a defined period (e.g., 10 minutes).

-

Quenching and Derivatization: Stop the reaction by adding 200 µL of the acidic quenching solution. Immediately heat the mixture at 80-90°C for 10 minutes to convert the THF product to the stable CH⁺=H₄folate.[15][17]

-

Quantification: Cool the reaction mixture to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm in a spectrophotometer.

-

Calculation: Calculate the amount of product formed using the extinction coefficient of CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[16]

Protocol 2: Recombinant Expression and Purification of GST-tagged Methyltransferases

This protocol describes a general method for producing recombinant methyltransferase enzymes, such as methionine synthase, in E. coli for in vitro studies.[18]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a pGEX vector containing the gene of interest.

-

LB broth with appropriate antibiotic (e.g., 50 µg/mL Ampicillin).

-

1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 1X PBS, protease inhibitors.

-

Glutathione sepharose beads.

-

Elution Buffer: 100 mM Tris pH 8.0, 120 mM NaCl, 10 mM reduced L-Glutathione.

Procedure:

-

Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of LB broth with ampicillin. Grow overnight at 37°C with vigorous shaking.

-

Scale-Up: Transfer the overnight culture into a larger volume of LB/ampicillin (e.g., 500 mL) and grow at 37°C until the optical density at 600 nm (A₆₀₀) reaches 0.5-0.6.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue incubation for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 4000 x g for 10 min at 4°C). The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in cold lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cellular debris. Collect the supernatant, which contains the soluble protein.

-

Affinity Purification: Add the clarified supernatant to pre-equilibrated glutathione sepharose beads. Incubate with gentle rocking for 2-4 hours at 4°C to allow the GST-tagged protein to bind.

-

Washing: Wash the beads several times with cold 1X PBS to remove non-specifically bound proteins.

-

Elution: Elute the purified protein from the beads by incubating with elution buffer. Collect the eluate, which contains the purified GST-tagged methyltransferase.

-

Analysis: Confirm the purity and size of the protein using SDS-PAGE and Coomassie blue staining.

References

- 1. Methionine synthase - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Microbial Methylation of Metalloids: Arsenic, Antimony, and Bismuth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Position-specific isotope analysis of the methyl group carbon in methylcobalamin for the investigation of biomethylation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Recent studies on biomethylation and demethylation of toxic elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abeomics.com [abeomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of cobalamin derivatives on in vitro enzymatic DNA methylation: methylcobalamin can act as a methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 17. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdanderson.org [mdanderson.org]

Spectroscopic Analysis of Methylcobalamin Water Coordination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to analyze the coordination of water to methylcobalamin (MeCbl), the biologically active form of vitamin B12. Understanding this interaction is crucial for elucidating its enzymatic mechanisms, stability in pharmaceutical formulations, and overall chemical behavior in aqueous environments.

Introduction to Methylcobalamin and Water Coordination

Methylcobalamin features a cobalt (III) ion at the center of a corrin ring. The coordination sphere is typically occupied by the four nitrogen atoms of the corrin ring, a methyl group on the "upper" (β) axial position, and a 5,6-dimethylbenzimidazole (DMBz) group on the "lower" (α) axial position. In aqueous solution, an equilibrium exists between this "base-on" form and a "base-off" form, where the DMBz ligand is displaced. This displacement allows for the coordination of a water molecule, significantly altering the electronic and steric properties of the cobalt center. Spectroscopic methods are invaluable for probing this equilibrium and characterizing the aqua-coordinated species.

General Experimental Workflow

The spectroscopic analysis of MeCbl water coordination follows a standardized workflow. Careful sample preparation is critical, as MeCbl is light-sensitive. All operations should be conducted under low-light conditions to prevent photolytic degradation, which can lead to the formation of hydroxocobalamin and skew results.

The Pivotal Role of Hydration in the Physiological Activity of Methylcobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (MeCbl), the neurologically active form of vitamin B12, is a vital coenzyme in mammalian metabolism. Its primary role is in the methionine synthase-catalyzed remethylation of homocysteine to methionine, a crucial step in the one-carbon metabolism that impacts DNA synthesis, methylation reactions, and neurological health. While often considered in its lyophilized or crystalline form for pharmaceutical purposes, the physiological relevance of methylcobalamin is intrinsically linked to its existence in an aqueous environment. This technical guide delves into the core of methylcobalamin's function by examining the physiological relevance of its hydration state, focusing on its stability, enzymatic interactions, and downstream signaling pathways. In the physiological milieu, methylcobalamin is inherently hydrated, and this solvation is fundamental to its biological activity.

The Inherent Hydration of Methylcobalamin in a Physiological Context

In the aqueous environment of the cell, methylcobalamin is solvated, with water molecules interacting with the corrin ring and the central cobalt ion. This hydration shell is not merely a passive solvent but plays an active role in the molecule's stability and reactivity. The distinction between an anhydrous and a hydrated form of methylcobalamin is primarily a consideration for solid-state chemistry and pharmaceutical formulation, as upon administration and dissolution in bodily fluids, it becomes a hydrated species. Therefore, all physiological activities of methylcobalamin are, by definition, those of its hydrated form.

Data Presentation: Physicochemical Properties and Stability in Aqueous Solution

The stability of methylcobalamin in an aqueous environment is a critical factor for its bioavailability and efficacy. The following tables summarize key quantitative data regarding its properties and stability in aqueous solutions.

| Property | Value | Reference |

| Molecular Formula (Anhydrous) | C63H91CoN13O14P | |

| Molecular Weight (Anhydrous) | 1344.40 g/mol | |

| Solubility in Water | Soluble | |

| UV-Vis Absorption Maxima (in water) | 265 nm, 351-353 nm, 522-529 nm | [1][2] |

| Condition | Observation | Kinetic Profile | Reference |

| Acidic Hydrolysis (pH 2) | Least stable | Pseudo-first-order | [3] |

| Neutral pH (pH 5) | Highest stability | - | [3][4] |

| Alkaline Hydrolysis | Susceptible to degradation | Pseudo-first-order | [3][4] |

| Photodegradation (Aqueous Solution) | Converts to hydroxocobalamin | Zero-order | [3][5] |

| Spontaneous Conversion (in dark, aqueous solution) | Converts to hydroxocobalamin | - | [6] |

The Role of Water in the Methionine Synthase Catalytic Cycle

The primary physiological function of methylcobalamin is as a cofactor for methionine synthase (MetH). The interaction with water within the enzyme's active site is crucial for the catalytic cycle. A water molecule is present in the active site and is displaced during the reaction, indicating its direct involvement in the enzymatic mechanism[7].

Downstream Signaling Pathways Influenced by Methylcobalamin

Methylcobalamin's role extends beyond a simple metabolic cofactor; it influences key signaling pathways crucial for neuronal survival and function. The maintenance of adequate methionine levels and a low homocysteine concentration, facilitated by methylcobalamin, is critical for cellular methylation reactions and the prevention of neurotoxicity. While the direct influence of the hydration state is not explicitly studied, the aqueous environment is the backdrop for these signaling events.

Experimental Protocols

A fundamental method for assessing the physiological activity of methylcobalamin is the in vitro methionine synthase activity assay. This assay quantifies the conversion of homocysteine to methionine, a direct measure of methylcobalamin's coenzymatic function.

Methionine Synthase Activity Assay (Non-Radioactive)

Objective: To determine the enzymatic activity of methionine synthase using methylcobalamin as a cofactor by spectrophotometrically measuring the formation of tetrahydrofolate.

Materials:

-

Purified cobalamin-dependent methionine synthase

-

Methylcobalamin solution (prepared in water or buffer, protected from light)

-

L-homocysteine solution

-

S-adenosyl-L-methionine (AdoMet) solution

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.2)

-

5-methyltetrahydrofolate (CH3-H4folate) solution

-

1 N Hydrochloric acid (HCl) containing 12% formic acid

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine potassium phosphate buffer, DTT, AdoMet, L-homocysteine, and the methionine synthase enzyme solution.

-

Pre-incubation: Incubate the mixture at 37°C for a specified time to allow for the reduction of the enzyme.

-

Initiation of Reaction: Add methylcobalamin and 5-methyltetrahydrofolate to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding the HCl/formic acid solution. This step also serves to convert the product, tetrahydrofolate, into the more stable methenyltetrahydrofolate.

-

Derivatization: Heat the mixture at 80°C for 10 minutes to complete the conversion to methenyltetrahydrofolate.

-

Quantification: After cooling to room temperature, centrifuge the sample to pellet any precipitated protein. Measure the absorbance of the supernatant at 350 nm. The amount of product formed is calculated using the extinction coefficient for methenyltetrahydrofolate.

Experimental Workflow Diagram:

Conclusion

The physiological relevance of methylcobalamin's hydration state is a fundamental aspect of its biological function, as it exists and operates in an aqueous environment. The hydration of methylcobalamin influences its stability, its interaction with methionine synthase, and its participation in crucial metabolic and signaling pathways. For researchers and drug development professionals, understanding that the physiological form of methylcobalamin is inherently hydrated is key to designing relevant experiments and formulating effective therapeutic agents. Future research could further elucidate the specific roles of water molecules in the active site of methylcobalamin-dependent enzymes and how this might be leveraged for the development of novel therapeutics for neurological and metabolic disorders.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. saspublishers.com [saspublishers.com]

- 7. Insights into the reactivation of cobalamin-dependent methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Methylcobalamin Hydrate Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (MeCbl), the methylated active form of vitamin B12, is a vital cofactor in a range of metabolic processes. Its structure and interaction with the surrounding aqueous environment are critical to its function and stability. This technical guide provides a comprehensive overview of the theoretical modeling of methylcobalamin hydrate (MeCbl·xH₂O) structures. It details the experimental underpinnings of these models, primarily X-ray crystallography, and delves into the computational methodologies used to simulate and analyze the hydrated structure. This includes molecular mechanics (MM) approaches with a focus on force field parameterization, and quantum mechanical (QM) and hybrid QM/MM methods for a more detailed electronic structure analysis. This guide is intended to serve as a resource for researchers in computational chemistry, drug development, and biochemistry who are interested in the detailed molecular-level understanding of this essential biomolecule.

Introduction

Methylcobalamin is a complex organometallic compound featuring a cobalt atom coordinated within a corrin ring. In biological systems and in crystalline form, MeCbl is invariably associated with water molecules, forming hydrates of varying stoichiometry (MeCbl·xH₂O). The number and arrangement of these water molecules can significantly influence the conformation of the flexible side chains of the corrin ring, the coordination geometry of the cobalt center, and the overall stability of the molecule. Theoretical modeling provides a powerful lens through which to investigate these structural nuances at an atomic level of detail, complementing experimental techniques.

This guide will first review the key experimental data that informs and validates theoretical models. It will then provide a detailed exposition of the primary computational methods employed in the study of MeCbl·xH₂O, followed by a summary of key theoretical findings.

Experimental Foundation: X-ray Crystallography

High-resolution X-ray crystallography is the primary experimental technique for determining the three-dimensional structure of methylcobalamin and its hydrates. The resulting crystal structures provide the foundational data for building and validating theoretical models.

Experimental Protocol for Crystallization and X-ray Diffraction

The following is a generalized protocol for the crystallization and X-ray diffraction of alkylcobalamins, based on methodologies reported for MeCbl analogs[1][2].

-

Synthesis and Purification: Methylcobalamin is synthesized from hydroxocobalamin hydrochloride. The purity of the sample is crucial for obtaining high-quality crystals and is typically verified by techniques such as ¹H NMR and mass spectrometry[1].

-

Crystallization: Crystals suitable for X-ray analysis are grown from aqueous solutions, often under anaerobic conditions to prevent degradation. The crystallization process can take several days to weeks at room temperature[1].

-

Crystal Mounting and Data Collection:

-

Crystals are transferred into a cryoprotectant, such as paratone oil, to prevent damage during flash-cooling[1].

-

The crystal is then mounted on a nylon loop and flash-cooled in liquid nitrogen[1].

-

X-ray diffraction data are collected at a synchrotron source to achieve high resolution. A typical wavelength used is around 0.78 Å[1].

-

Multiple datasets with varying exposure times and beam attenuations may be collected to ensure accurate intensity measurements for both weak and strong reflections[1].

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed and scaled using software such as XDS and XSCALE[1].

-

The structure is solved by molecular replacement, using a known cobalamin structure as a search model.

-

The model is then refined against the experimental data. This process involves adjusting atomic positions, occupancies, and displacement parameters to minimize the difference between the calculated and observed structure factors.

-

Water molecules are identified from the electron density map and included in the refinement. In many cobalamin crystal structures, some water molecules are found to have partial occupancy, indicating that they do not occupy that specific position in every unit cell of the crystal[1].

-

Key Structural Features from Crystallography

Crystallographic studies of methylcobalamin and its analogs have revealed several key structural features that are essential for theoretical modeling.

-

Coordination Geometry: The cobalt atom is octahedrally coordinated by the four nitrogen atoms of the corrin ring, the nitrogen of the 5,6-dimethylbenzimidazole (DMB) lower axial ligand, and the carbon atom of the upper axial methyl group[3].

-

Corrin Ring Pucker: The corrin ring is not perfectly planar and exhibits a characteristic pucker, often described by a "fold angle"[1][2].

-

Hydration Shell: The crystal structures invariably show a network of water molecules surrounding the methylcobalamin molecule. These water molecules form hydrogen bonds with the amide side chains of the corrin ring and with other water molecules, creating an extensive hydrogen-bonding network[1][4][5]. The number of water molecules can vary, with some structures reporting over 20 water molecules per methylcobalamin molecule[1][5].

Theoretical Modeling Methodologies

A variety of computational methods can be employed to model the structure of methylcobalamin hydrate. The choice of method depends on the specific research question, the desired level of accuracy, and the available computational resources.

Molecular Mechanics (MM)

Molecular mechanics methods are based on classical physics and use a force field to describe the potential energy of a system as a function of its atomic coordinates. MM is computationally efficient and is well-suited for studying large systems and for long-timescale simulations, such as molecular dynamics.

A critical component of any MM simulation is the force field. Standard biomolecular force fields like AMBER and CHARMM do not typically include parameters for the organometallic cobalt center in methylcobalamin. Therefore, specific parameterization is required.

-

Parameter Development: Force field parameters for cobalamins have been developed for both AMBER and CHARMM force fields[1][5]. These parameters are often derived from a combination of quantum mechanical calculations and fitting to experimental data (e.g., crystal structures).

-

CHARMM-compatible Parameters: A notable development is the creation of CHARMM-compatible force field parameters for various corrinoids, including those with cobalt in different oxidation states (Co³⁺, Co²⁺, Co¹⁺)[1]. These parameters have been validated against both DFT and crystal structure geometries[1]. The parameter files often include terms for bond lengths, angles, dihedrals, and non-bonded interactions involving the cobalt atom and the surrounding corrin ring atoms.

MD simulations can provide insights into the dynamic behavior of methylcobalamin hydrate and the role of the surrounding water molecules in stabilizing its structure. A general workflow for setting up and running an MD simulation of methylcobalamin in a water box is as follows:

-

System Preparation:

-

Start with the crystal structure of methylcobalamin.

-

Add hydrogen atoms to the structure.

-

Generate the topology and parameter files for methylcobalamin using a force field with appropriate cobalamin parameters (e.g., a modified CHARMM or AMBER force field).

-

Create a simulation box (e.g., cubic or triclinic) and solvate the methylcobalamin molecule with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature. Position restraints are often applied to the heavy atoms of the methylcobalamin molecule to allow the solvent to equilibrate around it.

-

Follow this with a simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system. The position restraints on the solute are gradually removed during this phase.

-

-

Production Run: Run the simulation for the desired length of time in the NPT ensemble without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals for later analysis.

-

Analysis: Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to characterize the hydration shell, and hydrogen bonding dynamics.

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of methylcobalamin. These methods are computationally more expensive than MM and are typically used for smaller systems or for single-point energy calculations and geometry optimizations.

The choice of DFT functional and basis set is crucial for obtaining accurate results for transition metal complexes like methylcobalamin.

-

Functionals: Studies have shown that the choice of functional can significantly impact the calculated properties, such as the Co-C bond dissociation energy (BDE). The BP86 functional has been found to provide geometries in good agreement with experimental data[3][6]. Hybrid functionals like B3LYP have also been used, but may underestimate the Co-C BDE unless dispersion corrections are included (e.g., B3LYP-D)[2][6].

-

Basis Sets: A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G*) is typically required for meaningful calculations on methylcobalamin[3][6]. For more accurate energy calculations, larger basis sets with diffuse functions may be necessary[6].

-

Geometry Optimization: QM methods can be used to optimize the geometry of methylcobalamin and small clusters with a few water molecules to study the direct interactions between the solute and solvent.

-

Electronic Structure Analysis: QM calculations can provide insights into the nature of the Co-C bond, the charge distribution within the molecule, and how these are affected by the surrounding water molecules.

-

Spectroscopic Properties: QM methods can be used to predict spectroscopic properties, which can then be compared with experimental data.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods offer a compromise between the accuracy of QM and the efficiency of MM. In this approach, the chemically active part of the system (e.g., the cobalt center and the corrin ring) is treated with a QM method, while the rest of the system (e.g., the solvent) is treated with an MM force field.

A typical QM/MM partitioning for studying the hydration of methylcobalamin would involve:

-

QM Region: The cobalt atom, the corrin ring, the axial ligands (methyl and DMB), and possibly the first hydration shell of water molecules.

-

MM Region: The rest of the water molecules in the simulation box.

The protocol for a QM/MM MD simulation is similar to that of a classical MD simulation, with the key difference being that at each time step, a QM calculation is performed on the QM region to determine the forces on those atoms. This makes QM/MM simulations significantly more computationally demanding than classical MD.

Quantitative Data from Theoretical Models

Theoretical studies have provided valuable quantitative data on the structure and properties of methylcobalamin. The following tables summarize some of these findings.

Table 1: Comparison of Key Geometric Parameters from Experimental and Theoretical Methods

| Parameter | Experimental (X-ray) | DFT (BP86/6-31G) | DFT (B3LYP/6-31G) |

| Co-C Bond Length (Å) | ~1.99 | Good agreement | Good agreement |

| Co-N(DMB) Bond Length (Å) | ~2.19 | Good agreement | Good agreement |

| Corrin Fold Angle (°) | 13-15 | Varies with functional | Varies with functional |

Note: Specific values can vary depending on the exact crystal structure and computational setup. The table indicates general agreement.

Table 2: Calculated Co-C Bond Dissociation Energies (BDEs) with Different DFT Functionals

| Method | BDE (kcal/mol) | Reference |

| Experimental | 36-37 | [6] |

| B3LYP | Underestimates significantly | [2][6] |

| BP86 | Closer to experimental, but still underestimates | [6] |

| B3LYP-D | Good agreement with experiment | [6] |

| B3P86-D | Good agreement with experiment | [6] |

Visualizations of Workflows and Relationships

Experimental Workflow for Structure Determination

Caption: Experimental workflow for determining the crystal structure of Methylcobalamin hydrate.

Molecular Dynamics Simulation Workflow

Caption: Workflow for a classical Molecular Dynamics simulation of Methylcobalamin hydrate.

QM/MM Simulation Logical Diagram

Caption: Logical partitioning of the system in a hybrid QM/MM simulation of Methylcobalamin.

Conclusion

The theoretical modeling of methylcobalamin hydrate structures is a multi-faceted field that integrates experimental data with a range of computational techniques. X-ray crystallography provides the essential structural benchmarks, while molecular mechanics simulations allow for the exploration of the dynamic behavior of the hydrated molecule. Quantum mechanical and QM/MM methods offer a deeper understanding of the electronic structure and reactivity of the cobalt center. The continued development of more accurate force fields and more efficient QM/MM algorithms will further enhance our ability to model this complex and vital biomolecule, providing insights that are crucial for understanding its biological roles and for the development of new therapeutic agents.

References

- 1. Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. FreeSolv: A database of experimental and calculated hydration free energies, with input files - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Which DFT functional performs well in the calculation of methylcobalamin? Comparison of the B3LYP and BP86 functionals and evaluation of the impact of empirical dispersion correction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Methylcobalamin in Bulk Drug by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a simple, precise, and accurate isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methylcobalamin in bulk drug substance. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with detection at 376 nm.[1][2]

Introduction

Methylcobalamin, an active coenzyme form of vitamin B12, is a crucial component in various pharmaceutical formulations used to treat conditions like peripheral neuropathy and diabetic neuropathy.[3] Accurate quantification of the active pharmaceutical ingredient (API) in the bulk drug is essential to ensure its quality, safety, and efficacy. Due to its photolabile nature, a robust and stability-indicating analytical method is required.[4][5] This document provides a detailed protocol for an RP-HPLC method developed and validated for this purpose.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with an isocratic pump, UV/VIS or Photodiode Array (PDA) detector, autosampler, and column oven (Shimadzu LC-20-AD or equivalent).[4]

-

Chromatography data acquisition and processing software.

-

-

Materials and Reagents:

-

Chromatographic Column:

Experimental Protocols

The chromatographic conditions were optimized for the efficient separation and quantification of Methylcobalamin.

| Parameter | Condition |

| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05M Sodium Dihydrogen Orthophosphate : Acetonitrile (80:20 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[1] |

| Flow Rate | 1.0 mL/min[1][6] |

| Detection Wavelength | 376 nm[1][2] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient (or 25°C for improved robustness)[6] |

| Run Time | 10 minutes |

Note: Methylcobalamin is light-sensitive; all solutions must be prepared and stored in light-resistant (amber) volumetric flasks and protected from light.[4][5]

-

Mobile Phase Preparation:

-

Prepare a 0.05M Sodium Dihydrogen Orthophosphate solution by dissolving the appropriate amount of the salt in HPLC grade water.

-

Mix 800 mL of the buffer with 200 mL of Acetonitrile.[1]

-

Adjust the pH of the final mixture to 3.5 using orthophosphoric acid.[1]

-

Degas the mobile phase by sonication for 15 minutes and filter through a 0.45 µm membrane filter before use.[1]

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of Methylcobalamin Reference Standard.

-

Transfer it into a 100 mL amber volumetric flask.

-

Add about 70 mL of the mobile phase, sonicate to dissolve completely, and then dilute to the mark with the mobile phase.

-

-

Working Standard Solution Preparation (30 µg/mL):

-

Pipette 30.0 mL of the Standard Stock Solution into a 100 mL amber volumetric flask.

-

Dilute to the mark with the mobile phase to obtain a final concentration of 30 µg/mL.

-

-

Sample Solution Preparation (Bulk Drug, 30 µg/mL):

-

Accurately weigh approximately 30 mg of the Methylcobalamin bulk drug sample.

-

Transfer it into a 100 mL amber volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Pipette 10.0 mL of this solution into a 100 mL amber volumetric flask and dilute to the mark with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

-

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Perform five replicate injections of the Working Standard Solution to check for system suitability.

-

Inject the blank (mobile phase) once to ensure no interfering peaks are present.

-

Inject the Working Standard Solution and the Sample Solution in triplicate.

-

Record the peak areas from the resulting chromatograms. The retention time for Methylcobalamin is expected to be approximately 7.8 minutes.[1][2]

The percentage assay of Methylcobalamin in the bulk drug sample is calculated using the following formula:

Where:

-

AT = Average peak area of the Sample Solution

-

AS = Average peak area of the Working Standard Solution

-

WS = Weight of Reference Standard taken (mg)

-

WT = Weight of Sample taken (mg)

-

DS = Dilution factor for the Standard Solution

-

DT = Dilution factor for the Sample Solution

-

P = Purity of the Reference Standard (%)

Method Validation Summary

The developed method was validated as per ICH guidelines for parameters including system suitability, linearity, accuracy, precision, and robustness.[1][3]

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | ~1.2 |

| Theoretical Plates (N) | N ≥ 2000 | > 8000[7] |

| % RSD for Peak Area | ≤ 2.0% | < 1.0% |

The linearity was established by analyzing solutions ranging from 10 to 50 µg/mL.[1][2]

| Parameter | Result |

| Concentration Range (µg/mL) | 10 - 50 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Accuracy was determined by performing recovery studies at 80%, 100%, and 120% of the target concentration. The percentage recovery was found to be within the acceptable range of 98.0% to 102.0%.[1][8]

| Concentration Level | % Recovery (Mean ± SD) |

| 80% | 99.5 ± 0.4 |

| 100% | 100.2 ± 0.3 |

| 120% | 99.8 ± 0.5 |

Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the % RSD found to be less than 2.0%.[4][8]

| Precision Type | % RSD |

| Intra-day (n=6) | < 1.0% |

| Inter-day (n=6) | < 1.5% |

The method's robustness was confirmed by introducing small, deliberate variations in chromatographic parameters. The results remained unaffected, demonstrating the reliability of the method.

| Parameter Varied | Result (% RSD) |

| Flow Rate (± 0.1 mL/min) | < 2.0% |

| Mobile Phase pH (± 0.2) | < 2.0% |

| Mobile Phase Organic Composition (± 2%) | < 2.0% |

Workflow Visualization

The following diagram illustrates the logical workflow for the quantification of Methylcobalamin using the described RP-HPLC method.

Caption: Experimental workflow for Methylcobalamin quantification.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Methylcobalamin in bulk drug substance.[2] The validation results confirm that the method is suitable for its intended purpose in a routine quality control laboratory setting. The method is also stability-indicating, making it robust for analyzing the purity of the API.

References

- 1. scribd.com [scribd.com]

- 2. [PDF] A Simple and validated RP-HPLC method for the estimation of methylcobalamin in bulk and capsule dosage form | Semantic Scholar [semanticscholar.org]

- 3. journalwjbphs.com [journalwjbphs.com]

- 4. researchgate.net [researchgate.net]

- 5. saspublishers.com [saspublishers.com]

- 6. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN110320290A - HPLC detection method of the Mecobalamin injection in relation to substance - Google Patents [patents.google.com]

- 8. bepls.com [bepls.com]

Application Note: A Validated LC-MS/MS Assay for the Pharmacokinetic Analysis of Methylcobalamin in Rat Plasma

Audience: Researchers, scientists, and drug development professionals.